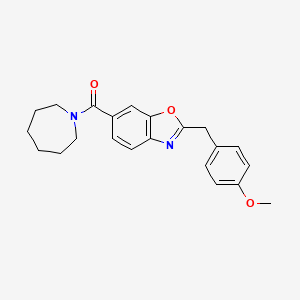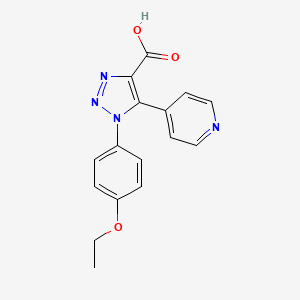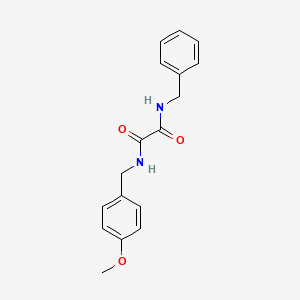
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, also known as AMQCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Its chemical structure consists of a quinoline ring system with an acetylphenyl group and a hydroxyl group attached to it.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been found to reduce the levels of reactive oxygen species and lipid peroxidation. In addition, N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide also has low toxicity and is well-tolerated in animal models. However, one limitation of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. One direction is to investigate its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Another direction is to improve its solubility and bioavailability to enhance its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide and its effects on different signaling pathways.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide involves the reaction of 2-methyl-4-hydroxyquinoline with 3-acetylphenyl isocyanate in the presence of a base. The product is then purified through recrystallization to obtain pure N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. The yield of the synthesis process is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer effects. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-8-18(23)16-10-14(6-7-17(16)20-11)19(24)21-15-5-3-4-13(9-15)12(2)22/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIHZNRGTWPTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)

![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)
![1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)